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Compound of Interest |
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Compound Name: (Dimethoxymethylsilyl)propylamin

e

Cat. No.: B1293533

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile organosilane, 3-(Dimethoxymethylsilyl)propylamine (CAS No. 3663-44-3). This
compound, featuring both an amino group and hydrolyzable methoxysilyl functionality, is of
significant interest in materials science, surface modification, and as a linker in bioconjugation
and drug delivery systems. Understanding its spectral characteristics is crucial for its
identification, quality control, and for studying its interactions in various applications.

Molecular Structure

The structure of 3-(Dimethoxymethylsilyl)propylamine is foundational to interpreting its
spectroscopic data. The molecule consists of a propyl chain linking a primary amine to a silicon
atom, which is further bonded to a methyl group and two methoxy groups.

Caption: Molecular structure of 3-(Dimethoxymethylsilyl)propylamine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-
(Dimethoxymethylsilyl)propylamine. Note: As experimental spectra for this specific
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compound are not publicly available in spectral databases, the presented data is based on
predictive models and analysis of closely related structures.

Table 1: Predicted *H NMR Data
Chemical Shift (8) . . .
Multiplicity Integration Assignment
Ppm
~0.1 Singlet 3H Si-CHs
~0.5 Triplet 2H Si-CH2-CHz2-CH2-NH:2
~1.1 Singlet (broad) 2H -NH:z
~1.5 Sextet 2H Si-CH2-CHz2-CH2-NH:2
~2.7 Triplet 2H Si-CH2-CHz2-CH2-NH:2
~3.5 Singlet 6H Si-(OCHs)2
Table 2: Predicted **C NMR Data
Chemical Shift (8) ppm Assignment
~-5.0 Si-CHs
~10.0 Si-CH2-CH2-CH2-NHz2
~27.0 Si-CH2-CHz2-CH2-NH:2
~45.0 Si-CH2-CHz2-CH2-NH:2
~50.0 Si-(OCHs)2

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)
2940, 2840 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene)
1090 Strong, Broad Si-O-C stretch

820 Strong Si-C stretch

ble 4: licted E .

m/z Relative Intensity Assignment

163 Low [M]* (Molecular lon)
148 Medium [M - CHs]*

132 Medium [M - OCHs]*

102 High [M - CH2CH2NH:]*

75 High [CH3Si(OCHs)2]*

30 Very High [CH2NHz]* (Base Peak)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A 5-10 mg sample of 3-(Dimethoxymethylsilyl)propylamine is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

e 'H NMR Spectroscopy:
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o Instrument: A 400 MHz (or higher) NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024-4096 (due to the low natural abundance of 13C).

Relaxation delay: 2-5 seconds.

Spectral width: -10 to 220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat liquid 3-(Dimethoxymethylsilyl)propylamine is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

e Instrumentation:
o Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Parameters:

= Scan range: 4000-400 cm™1,
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s Resolution: 4 cm™1.

= Number of scans: 16-32.

o A background spectrum of the clean KBr/NaCl plates is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via direct
injection or through a gas chromatograph (GC-MS) for separation from any impurities.

e Instrumentation:
o Instrument: A mass spectrometer with an electron ionization (EI) source.
o Parameters:
= |onization energy: 70 eV.
= Mass range: m/z 10-200.

= Source temperature: 200-250 °C.

Experimental Workflow

The general workflow for the spectroscopic analysis of 3-(Dimethoxymethylsilyl)propylamine

is depicted below.
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General Spectroscopic Analysis Workflow
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)

Click to download full resolution via product page
Caption: A generalized workflow for the spectroscopic characterization.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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